Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate
Overview
Description
Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate is a heterocyclic compound that features a thieno[3,2-C]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[3,2-C]pyridine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their applications.
Comparison with Similar Compounds
Similar Compounds
- 6-tert-Butyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
- 4,5,6,7-Tetrahydrothieno[3,2,c]pyridine hydrochloride
Uniqueness
Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate is unique due to its specific tert-butyl ester functional group, which can influence its reactivity and biological activity. This compound’s structure allows for various modifications, making it a versatile intermediate in synthetic chemistry.
Biological Activity
Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate (CAS No. 230301-73-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer effects, mechanisms of action, and pharmacological profiles.
- Molecular Formula : C₁₂H₁₇NO₂S
- Molecular Weight : 239.33 g/mol
- Structure : The compound features a thieno[3,2-C]pyridine core with a tert-butyl ester at the carboxylate position.
Anticancer Properties
Recent studies have indicated that derivatives of thieno[3,2-C]pyridine, including this compound, exhibit promising anticancer activity. The following points summarize key findings:
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Inhibition of Cancer Cell Proliferation :
- In vitro studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells. IC₅₀ values for these compounds ranged from 1.1 to 440 nM depending on structural modifications and specific cell lines tested .
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Mechanism of Action :
- These compounds are believed to exert their effects by binding to the colchicine site of tubulin, thereby inhibiting tubulin polymerization which is crucial for mitotic spindle formation during cell division . This mechanism suggests potential applications in cancer therapy by disrupting the normal cell cycle.
- Selectivity for Cancer Cells :
Absorption and Distribution
- Bioavailability : The compound is predicted to have high gastrointestinal absorption and is classified as a blood-brain barrier permeant, which may enhance its efficacy against central nervous system tumors.
- Metabolism : It is an inhibitor of CYP1A2 and CYP2C19 enzymes but does not significantly affect CYP2C9, CYP2D6, or CYP3A4 pathways .
Toxicity and Safety
The compound has been associated with several hazard statements indicating potential risks such as toxicity upon ingestion or skin contact. Precautionary measures are recommended during handling .
Comparative Analysis
The following table summarizes the biological activity data of related compounds:
Compound Name | IC₅₀ (μM) | Target Cell Line | Mechanism of Action |
---|---|---|---|
This compound | TBD | TBD | Tubulin inhibition |
6-Ethoxycarbonyl derivative | 1.1 | HeLa | Tubulin inhibition |
3-Cyano derivative | 0.75 | K562 | Tubulin inhibition |
Case Studies
In one notable study, derivatives of thieno[3,2-C]pyridine were evaluated for their antiproliferative effects across multiple cancer cell lines. The most potent derivatives showed IC₅₀ values significantly lower than 20 μM in various assays, indicating strong potential for further development as anticancer agents .
Properties
IUPAC Name |
tert-butyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-6-4-10-9(8-13)5-7-16-10/h5,7H,4,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYXRUYCQAYVDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593267 | |
Record name | tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230301-73-2 | |
Record name | tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.